Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt
Overview
Description
Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt is a chemical compound with the molecular formula C11H8BrNaO4 . This compound is known for its unique structure, which includes a bromine atom and an anisoyl group attached to the acrylic acid backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt typically involves the bromination of acrylic acid derivatives followed by the introduction of the anisoyl group. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atom, leading to the formation of simpler acrylic acid derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems and its potential as a biochemical probe.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt involves its interaction with molecular targets and pathways in biological systems. The bromine atom and anisoyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt can be compared with other similar compounds, such as:
Acrylic acid, 3-bromo-, sodium salt: Lacks the anisoyl group, resulting in different chemical properties and reactivity.
Acrylic acid, 3-p-anisoyl-, sodium salt: Lacks the bromine atom, leading to variations in its chemical behavior and applications.
The presence of both the bromine atom and the anisoyl group in this compound makes it unique and valuable for specific research and industrial applications .
Properties
IUPAC Name |
sodium;(Z)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4.Na/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDCIQWIGOVWEX-BORNJIKYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)[O-])Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C/C(=O)[O-])/Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16170-76-6 (Parent) | |
Record name | 2-Butenoic acid, 3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016170755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
307.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126-70-7, 16170-75-5 | |
Record name | Sodium bromebrate, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016170755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM BROMEBRATE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ35023DF7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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